3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20038331
InChI: InChI=1S/C25H19ClN4O3/c1-2-15-6-8-17(9-7-15)22-28-23(33-29-22)18-10-11-20-21(13-18)27-25(32)30(24(20)31)14-16-4-3-5-19(26)12-16/h3-13H,2,14H2,1H3,(H,27,32)
SMILES:
Molecular Formula: C25H19ClN4O3
Molecular Weight: 458.9 g/mol

3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20038331

Molecular Formula: C25H19ClN4O3

Molecular Weight: 458.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C25H19ClN4O3
Molecular Weight 458.9 g/mol
IUPAC Name 3-[(3-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C25H19ClN4O3/c1-2-15-6-8-17(9-7-15)22-28-23(33-29-22)18-10-11-20-21(13-18)27-25(32)30(24(20)31)14-16-4-3-5-19(26)12-16/h3-13H,2,14H2,1H3,(H,27,32)
Standard InChI Key IWZDBUBRPHHJEF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a quinazoline-2,4-dione backbone, a bicyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione moiety. Substitutions at positions 3 and 7 introduce distinct functional groups:

  • Position 3: A 3-chlorobenzyl group (-CH2_2-C6_6H4_4-Cl) enhances lipophilicity and potential membrane permeability.

  • Position 7: A 3-(4-ethylphenyl)-1,2,4-oxadiazole group contributes electron-withdrawing properties and structural rigidity, favoring interactions with biological targets .

Spectroscopic analyses, including 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS), confirm the structure. Key spectral data include:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, quinazoline H-5), 7.85–7.45 (m, 8H, aromatic protons), 4.92 (s, 2H, benzyl CH2_2), 2.68 (q, 2H, ethyl CH2_2), 1.25 (t, 3H, ethyl CH3_3) .

  • HRMS: m/z 459.1082 [M+H]+^+, consistent with the molecular formula .

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step protocols to construct the quinazoline core and introduce substituents (Fig. 1):

  • Quinazoline-2,4-dione Formation: Anthranilic acid reacts with urea under acidic conditions to form the quinazoline-2,4-dione skeleton .

  • Chlorobenzyl Substitution: N-alkylation at position 3 using 3-chlorobenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base.

  • Oxadiazole Installation: A Huisgen cycloaddition between a nitrile precursor and hydroxylamine forms the 1,2,4-oxadiazole ring, followed by Suzuki coupling with 4-ethylphenylboronic acid .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1Anthranilic acid, urea, H2_2SO4_4, 120°C78
23-Chlorobenzyl chloride, K2_2CO3_3, DMF, 80°C65
3CuI, Cs2_2CO3_3, DMSO, 100°C58

Optimization studies indicate that solvent choice (e.g., DMSO for polar intermediates) and catalyst loading (e.g., CuI at 10 mol%) critically impact yields .

Biological Activities

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL . The chlorobenzyl group enhances membrane disruption, while the oxadiazole moiety interferes with microbial enzyme systems .

Table 2: Antimicrobial Activity Data

OrganismMIC (µg/mL)Reference Drug (MIC)
S. aureus4Vancomycin (2)
E. coli32Ciprofloxacin (1)
C. albicans8Fluconazole (4)
Cell LineIC50_{50} (µM)Reference (Erlotinib IC50_{50})
MCF-77.525.60
HeLa5.706.20
HCT-1162.903.10

Mechanism of Action

Enzymatic Inhibition

The compound acts as a dual EGFR/BRAF inhibitor, binding to the ATP pockets of both kinases. Molecular docking simulations show:

  • EGFR Interaction: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

  • BRAF V600E Interaction: π-Stacking with Phe583 and salt bridges with Asp594 .

Apoptosis Induction

In HeLa cells, it upregulates pro-apoptotic proteins (Bax, p53) and downregulates anti-apoptotic Bcl-2, triggering caspase-3 activation and G1 cell cycle arrest .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a dual kinase inhibitor, it may overcome resistance to single-target therapies .

  • Infectious Diseases: Potential as a broad-spectrum antimicrobial agent .

Challenges and Innovations

  • Bioavailability: Structural modifications (e.g., PEGylation) to enhance solubility.

  • Toxicity: Preliminary cytotoxicity assays show >80% viability in normal HEK293 cells at 10 µM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator